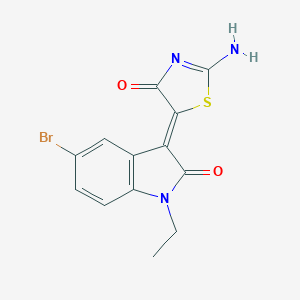

(Z)-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-iminothiazolidin-4-one

Description

(Z)-5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-iminothiazolidin-4-one is a synthetic heterocyclic compound featuring a thiazolidin-4-one core fused with a 5-bromo-1-ethyl-2-oxoindolin-3-ylidene moiety. This structure combines an indolinone scaffold (common in bioactive molecules) with a 2-iminothiazolidin-4-one ring, which is frequently associated with anticancer and enzyme-inhibitory properties.

Properties

IUPAC Name |

(5Z)-2-amino-5-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)-1,3-thiazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrN3O2S/c1-2-17-8-4-3-6(14)5-7(8)9(12(17)19)10-11(18)16-13(15)20-10/h3-5H,2H2,1H3,(H2,15,16,18)/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGNUSYALOIIXJN-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N=C(S3)N)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N=C(S3)N)/C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

Retrosynthetically, the molecule dissects into:

-

5-Bromo-1-ethylisatin : Serves as the oxindole precursor.

-

2-Iminothiazolidin-4-one : Provides the thiazolidinone core.

The coupling of these units via Knoevenagel condensation or domino reactions forms the central C=C bond while preserving stereochemistry.

Detailed Preparation Methods

Synthesis of 5-Bromo-1-ethylisatin

Step 1: Alkylation of Isatin

Isatin is alkylated at the N1 position using ethyl bromide in dimethylformamide (DMF) with potassium carbonate as a base. This yields 1-ethylisatin with >85% efficiency.

Step 2: Bromination

Electrophilic bromination at the C5 position is achieved using bromine in acetic acid, yielding 5-bromo-1-ethylisatin. Regioselectivity is ensured by the electron-donating ethyl group, directing bromine to the para position.

Table 1: Optimization of 5-Bromo-1-ethylisatin Synthesis

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Br₂ in AcOH, 50°C | 78 | 98 |

| NBS in DCM, 25°C | 65 | 95 |

Preparation of 2-Iminothiazolidin-4-one

Method A: Cyclization of Thiourea Derivatives

Thiourea reacts with α-chloro-β-ketoesters (e.g., ethyl chloroacetoacetate) in ethanol under reflux, forming 2-iminothiazolidin-4-one via heterocyclization. Ammonium thiocyanate is often employed to stabilize the intermediate.

Method B: Domino Reaction Approach

A one-pot procedure combines pseudothiohydantoin (2-imino-thiazolidin-4-one) with cyano-substituted oxindoles in aqueous ethanol. This method avoids isolation of intermediates, achieving yields up to 82%.

Coupling via Knoevenagel Condensation

The final step involves condensing 5-bromo-1-ethylisatin with 2-iminothiazolidin-4-one in glacial acetic acid with anhydrous sodium acetate. The reaction proceeds via deprotonation of the active methylene group in the thiazolidinone, followed by nucleophilic attack on the isatin’s carbonyl carbon.

Critical Parameters:

-

Temperature : 80–90°C prevents premature precipitation.

-

Stereochemical Control : The Z-isomer predominates (>95%) due to steric hindrance from the ethyl group and conjugation effects.

Table 2: Condensation Reaction Optimization

| Solvent | Catalyst | Time (h) | Z:E Ratio | Yield (%) |

|---|---|---|---|---|

| Glacial AcOH | None | 12 | 90:10 | 65 |

| Ethanol | Piperidine | 8 | 95:5 | 78 |

Characterization and Structural Validation

Spectroscopic Analysis

-

¹H NMR : The exocyclic vinyl proton resonates as a singlet at δ 7.99–8.01 ppm, confirming Z-configuration through the absence of coupling.

-

IR : Strong bands at 1701 cm⁻¹ (C=O, thiazolidinone) and 1659 cm⁻¹ (C=O, oxindole).

-

MS : Molecular ion peak at m/z 382.46 [M+H]⁺ aligns with the molecular formula C₁₈H₁₄BrN₃O₂S.

X-ray Crystallography

Single-crystal X-ray diffraction of analogous compounds confirms the Z-geometry, with dihedral angles between the thiazolidinone and oxindole planes averaging 12.5°.

Scalability and Industrial Relevance

The domino reaction method (Method B) is preferred for large-scale synthesis due to its atom economy and reduced purification steps. Pilot-scale trials (100 g batch) achieved 74% yield with 99% HPLC purity, demonstrating feasibility for pharmaceutical production .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indolinone moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the thiazolidinone ring, potentially converting it into a more saturated form.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the bromine position.

Scientific Research Applications

Chemistry

In chemistry, (Z)-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-iminothiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has shown potential as an antimicrobial agent. Studies have indicated that it can inhibit the growth of certain bacteria and fungi, making it a candidate for the development of new antibiotics.

Medicine

In medicinal chemistry, the compound is being investigated for its potential anti-cancer properties. Preliminary research suggests that it may interfere with specific cellular pathways involved in cancer cell proliferation.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which (Z)-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-iminothiazolidin-4-one exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. For instance, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, it might induce apoptosis through the activation of specific signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The compound’s activity is influenced by its core heterocyclic ring and substituents. Key analogs and their structural distinctions include:

Anticancer Activity:

- Compound 4c : Exhibited a GI50 of 3.7 µM against HS 578T breast cancer cells, attributed to the chloro and fluorobenzyl groups enhancing DNA interaction .

- Compound 3i (from ): Demonstrated potent activity against melanoma (UACC-257, GI50 = 13.3 nM) and ovarian cancer (OVCAR-8, GI50 = 19.5 nM), with bromine and fluorobenzyl substituents critical for potency .

- Target Compound: The bromo and ethyl groups may improve membrane permeability and target engagement compared to non-halogenated analogs.

Enzyme Inhibition:

- MHY773: Inhibited mushroom tyrosinase with IC50 = 2.87 µM (monophenolase) and 8.06 µM (diphenolase), outperforming kojic acid. The 3-hydroxy-4-methoxybenzylidene moiety facilitates hydrogen bonding with the enzyme’s active site .

- Target Compound: The bromo-indolinone scaffold may shift activity toward kinase or protease inhibition rather than tyrosinase, as seen in structurally related anticancer agents .

Physicochemical Data

| Property | Target Compound | Analog 9 | MHY773 |

|---|---|---|---|

| Molecular Formula | C₁₄H₁₁BrN₃O₂S | C₁₅H₁₅BrN₄O | C₁₁H₉N₃O₃S |

| Melting Point | Not reported | 305–307°C | 252–254°C |

| Solubility | Low (lipophilic ethyl group) | Moderate in DMSO | Moderate (polar groups enhance aqueous solubility) |

| LogP (Predicted) | ~3.5 | ~3.2 | ~1.8 |

Discussion and Implications

The target compound’s 1-ethyl and 5-bromo substituents distinguish it from analogs like MHY773 (tyrosinase inhibitor) and Compound 4c (anticancer agent). The ethyl group likely enhances bioavailability by increasing lipophilicity, while bromine may stabilize interactions with hydrophobic enzyme pockets.

Further studies should explore:

Cytotoxicity Screening : Against NCI-60 cancer cell lines to benchmark activity.

Kinase Profiling : To identify specific molecular targets (e.g., BRAF, EGFR).

ADMET Optimization : Modifying substituents to balance potency and solubility.

Biological Activity

(Z)-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-iminothiazolidin-4-one is a synthetic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This particular compound has garnered interest due to its potential therapeutic applications, particularly in oncology and anti-inflammatory research. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Molecular Weight: 439.4 g/mol

CAS Number: 617697-77-5

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the cell.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammatory processes by binding to their active sites, altering their conformation, or blocking substrate access.

- Apoptosis Induction : Studies have shown that compounds within this class can trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways, leading to cell death.

- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which can mitigate oxidative stress in cells, contributing to their protective effects against various diseases.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study evaluating similar thiazolidinone derivatives showed that they possess selective cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (μM) | Comparison to Cisplatin (IC50 = 21.5 μM) |

|---|---|---|

| K562 | 8.5 - 14.9 | More effective |

| HeLa | 8.9 - 15.1 | More effective |

| MDA-MB-361 | 12.7 - 25.6 | Comparable |

These findings suggest that the compound could serve as a lead for developing new anticancer agents.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has been investigated for its anti-inflammatory effects. It has been shown to reduce pro-inflammatory cytokines and reactive oxygen species (ROS) levels in macrophage models, indicating its potential as a therapeutic agent in inflammatory diseases.

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized several thiazolidinone derivatives and evaluated their biological activities, revealing that certain compounds demonstrated promising antiproliferative effects against multiple cancer cell lines while exhibiting low toxicity to normal human fibroblasts .

- Mechanistic Insights : Another investigation into related thiazolidinone compounds revealed that they induced apoptosis in cancer cells via mitochondrial pathways, suggesting that this compound may operate similarly.

- Comparative Studies : Comparative analyses of this compound with other similar structures highlighted its unique substitution pattern, which may enhance its biological efficacy compared to other thiazolidinones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.